molecular formula C18H21NO B4467030 N-cyclopentyl-3-(1-naphthyl)propanamide

N-cyclopentyl-3-(1-naphthyl)propanamide

Cat. No.: B4467030
M. Wt: 267.4 g/mol
InChI Key: BXCYEIROTARFSB-UHFFFAOYSA-N
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Description

N-Cyclopentyl-3-(1-naphthyl)propanamide is a synthetic propanamide derivative characterized by a cyclopentyl group attached to the amide nitrogen and a 1-naphthyl substituent at the third carbon of the propanamide backbone. Propanamides are generally valued for their stability, solubility in organic solvents, and bioactivity, which often depend on substituent groups .

Properties

IUPAC Name

N-cyclopentyl-3-naphthalen-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c20-18(19-16-9-2-3-10-16)13-12-15-8-5-7-14-6-1-4-11-17(14)15/h1,4-8,11,16H,2-3,9-10,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCYEIROTARFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Structural Features Biological Activity/Applications References
This compound (Hypothetical) Cyclopentyl (amide N), 1-naphthyl (C3) Inferred: Potential herbicidal/pharmaceutical use
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 3-Chlorophenethyl (amide N), 6-methoxynaphthalenyl (C2) Reported: Anticancer/antimicrobial (structural analog)
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Indol-3-yl ethyl (amide N), methoxynaphthalenyl (C2) Reported: Derived from naproxen; potential antiviral (SARS-CoV-2 research)
N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide 3-Nitrophenyl (amide N), phenylsulfonamido (C2) Reported: Precursor for material synthesis; altered melting point upon reaction
(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide Cycloheptylpropyl (amide N), indol-3-yl (C3) Reported: Synthetic intermediate with carbamate protection

Key Observations :

  • Heterocyclic Moieties: Indol-3-yl () and pyrazolyl () groups are linked to bioactivity in pharmaceuticals and agrochemicals . Electron-Withdrawing Groups: Nitro () and chloro () substituents may increase stability but reduce solubility compared to methoxy or alkyl groups .

Physical Properties

  • Melting Points : highlights that reaction of N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide with citrate-capped LCMO resulted in a distinct melting point, indicating structural modification alters crystallinity .
  • Synthetic Methods : Compounds like those in and are synthesized via carbamate intermediates or direct amidation, suggesting similar routes for the hypothetical compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclopentyl-3-(1-naphthyl)propanamide
Reactant of Route 2
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N-cyclopentyl-3-(1-naphthyl)propanamide

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